molecular formula C22H19ClN4O4 B2595478 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1261016-37-8

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2595478
CAS No.: 1261016-37-8
M. Wt: 438.87
InChI Key: VKRBHWXTSSZFPS-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole ring substituted at position 3 with a 3-chlorophenyl group, linked to a pyrrole ring at position 2. The pyrrole is further connected via an acetamide bridge to a 3,4-dimethoxyphenyl moiety. The molecular formula is C₂₂H₁₉ClN₄O₄, with a molar mass of 438.86 g/mol . The 3-chlorophenyl group enhances lipophilicity, while the 3,4-dimethoxyphenyl substituent contributes to electronic modulation via methoxy groups. The oxadiazole ring, known for its electron-withdrawing properties, may improve metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-29-18-9-8-16(12-19(18)30-2)24-20(28)13-27-10-4-7-17(27)22-25-21(26-31-22)14-5-3-6-15(23)11-14/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRBHWXTSSZFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide
  • Molecular Formula : C17H18ClN3O3
  • Molecular Weight : 347.79 g/mol
  • CAS Number : Not specifically listed but related compounds include 338746-11-5 and others.

Biological Activities

  • Anticancer Properties :
    • Compounds similar to this compound exhibit significant anticancer activities. Research has shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Effects :
    • The oxadiazole moiety is known for its antimicrobial properties. Studies have indicated that compounds containing this functional group can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Activity :
    • Some derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

Medicinal Chemistry

The compound's structure allows for modifications that can enhance its pharmacological properties. The presence of the chlorophenyl and dimethoxyphenyl groups may improve the compound's bioavailability and specificity towards biological targets.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of oxadiazoles were tested for their ability to induce apoptosis in various cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity against breast cancer cells .

Case Study 2: Antimicrobial Testing

Another research article focused on the synthesis of several oxadiazole derivatives and their antimicrobial activity against common pathogens. The findings suggested that certain compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Key Observations :

  • Substituent Positioning : The target compound and its 2,5-dimethoxy analog (CAS 1261011-39-5) differ only in methoxy group positions. The 3,4-dimethoxy substitution may enhance steric bulk and electron-donating effects compared to 2,5-dimethoxy .
  • Heterocyclic Cores: The oxadiazole-pyrrole core in the target compound contrasts with the pyrazole in ’s compound and the pyrazolo-pyrimidine-chromenone system in . Oxadiazoles generally exhibit higher metabolic stability than pyrazoles due to reduced enzymatic cleavage .
  • Halogenation : The 3-chlorophenyl group in the target compound offers moderate lipophilicity, whereas ’s 3,4-dichlorophenyl increases ClogP significantly. Fluorine substitution in ’s compound improves bioavailability and target binding .

Biological Activity

The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H20ClN3O3
Molecular Weight 375.84 g/mol
CAS Number Not specified in the available sources

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxadiazole showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives ranged from 62.5 to 100 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Oxadiazole derivatives have been investigated for their antitumor properties. In vitro studies indicated that compounds similar to the one showed cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Some studies have suggested that oxadiazole derivatives possess anti-inflammatory properties. These compounds may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, certain analogs demonstrated selectivity towards COX-II with IC50 values lower than those of established anti-inflammatory drugs .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The oxadiazole ring can act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Binding: The chlorophenyl group enhances hydrophobic interactions with target receptors, potentially increasing binding affinity.
  • Cellular Uptake: The pyrrole moiety may facilitate cellular uptake due to its structural properties .

Case Studies and Research Findings

  • Antimicrobial Study: A recent investigation evaluated a series of oxadiazole derivatives against Acinetobacter baumannii, a multidrug-resistant pathogen. One compound exhibited an MIC of < 2 μg/mL, showcasing remarkable efficacy .
  • Antitumor Activity: In vitro assays on breast cancer cell lines revealed that the compound induced significant apoptosis at concentrations as low as 10 μM, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Research: In a study assessing various oxadiazole derivatives for COX inhibition, one derivative showed an IC50 value of 0.011 μM against COX-II, indicating strong anti-inflammatory potential compared to traditional NSAIDs .

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